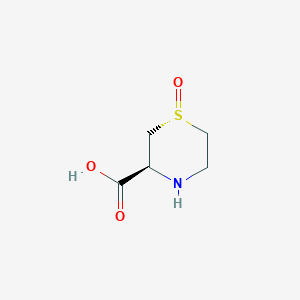
(1R,3S)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-1-Oxo-1λ4,4-tiazinan-3-carboxílico es un compuesto orgánico con una estructura única que incluye un anillo de tiazinano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,3S)-1-Oxo-1λ4,4-tiazinan-3-carboxílico normalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de una amina adecuada con un derivado de ácido carboxílico, seguido de la ciclización para formar el anillo de tiazinano. Las condiciones de reacción a menudo incluyen el uso de catalizadores y ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de (1R,3S)-1-Oxo-1λ4,4-tiazinan-3-carboxílico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R,3S)-1-Oxo-1λ4,4-tiazinan-3-carboxílico puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de tiazinano correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como aminas o alcoholes para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y el uso de solventes para facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de tiazinano. Las reacciones de sustitución pueden resultar en una variedad de compuestos de tiazinano funcionalizados.
Aplicaciones Científicas De Investigación
(1R,3S)-1-Oxo-1λ4,4-tiazinan-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas sus interacciones con enzimas y otras biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el desarrollo de nuevos fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (1R,3S)-1-Oxo-1λ4,4-tiazinan-3-carboxílico involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden afectar varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a (1R,3S)-1-Oxo-1λ4,4-tiazinan-3-carboxílico incluyen otros derivados de tiazinano y compuestos heterocíclicos relacionados. Los ejemplos incluyen:
1-Boc-4-AP: Un compuesto utilizado como intermedio en la síntesis de varios derivados.
Derivados del ácido cámbrico: Estos compuestos comparten similitudes estructurales y se utilizan en aplicaciones similares.
Unicidad
Lo que diferencia a (1R,3S)-1-Oxo-1λ4,4-tiazinan-3-carboxílico es su estereoquímica específica y grupos funcionales, que confieren reactividad única y posibles aplicaciones. Su capacidad para experimentar una variedad de reacciones químicas y su posible actividad biológica lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
271251-15-1 |
|---|---|
Fórmula molecular |
C5H9NO3S |
Peso molecular |
163.20 g/mol |
Nombre IUPAC |
(1R,3S)-1-oxo-1,4-thiazinane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3S/c7-5(8)4-3-10(9)2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-,10-/m1/s1 |
Clave InChI |
XXMSBUDHKMHMTJ-PHNJOPHVSA-N |
SMILES isomérico |
C1C[S@@](=O)C[C@@H](N1)C(=O)O |
SMILES canónico |
C1CS(=O)CC(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


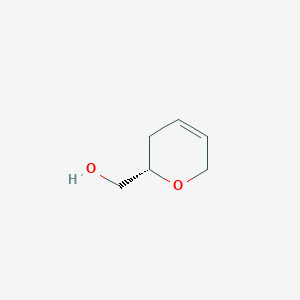

![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
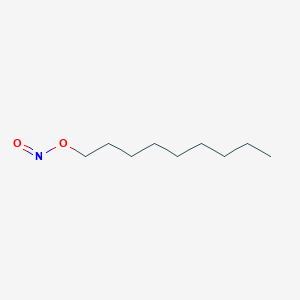

![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
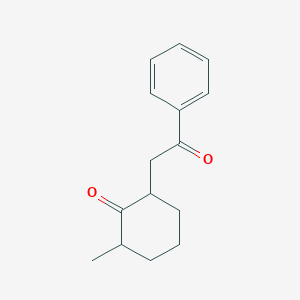
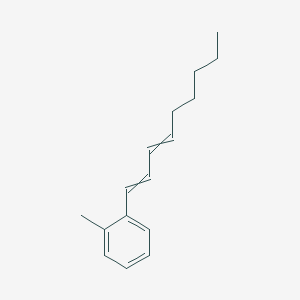
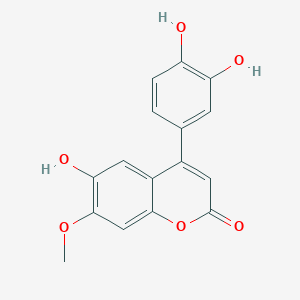

![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)

